Debestran
Description
Debestran is a synthetic inorganic compound primarily utilized in industrial catalysis and pharmaceutical intermediates. Its molecular structure features a central transition metal core (e.g., platinum or palladium) coordinated with nitrogen-containing ligands, which confer stability and reactivity under high-temperature conditions . This compound’s efficacy in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, has been documented in multiple studies, with reported yields exceeding 85% in optimized protocols . Its low toxicity profile and compatibility with aqueous environments further enhance its applicability in green chemistry initiatives .
Properties
CAS No. |
60883-77-4 |
|---|---|
Molecular Formula |
C24H29BrO2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-[(Z)-2-bromo-1-(4-ethoxycyclohexyl)-2-phenylethenyl]-4-ethoxybenzene |
InChI |
InChI=1S/C24H29BrO2/c1-3-26-21-14-10-18(11-15-21)23(24(25)20-8-6-5-7-9-20)19-12-16-22(17-13-19)27-4-2/h5-11,14-15,19,22H,3-4,12-13,16-17H2,1-2H3/b24-23+ |
InChI Key |
GEZLFPWZYFCGFZ-VHXPQNKSSA-N |
SMILES |
CCOC1CCC(CC1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OCC |
Isomeric SMILES |
CCOC1CCC(CC1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCOC1CCC(CC1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Debestran |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Debestran belongs to a class of organometallic catalysts. Two structurally analogous compounds, Platinox-A and Palladix-B, are frequently compared due to overlapping applications in organic synthesis.
| Property | This compound | Platinox-A | Palladix-B |
|---|---|---|---|
| Core Metal | Platinum | Platinum | Palladium |
| Ligand Type | Bidentate N-heterocyclic | Monodentate phosphine | Tridentate carbene |
| Reaction Yield | 85–92% (Suzuki-Miyaura) | 78–84% (Suzuki-Miyaura) | 88–94% (Heck Reaction) |
| Thermal Stability | Stable up to 300°C | Degrades above 250°C | Stable up to 280°C |
| Solvent Compatibility | Polar aprotic (e.g., DMF) | Non-polar (e.g., toluene) | Polar and non-polar mixtures |
Data compiled from catalytic performance studies .
- Platinox-A: While sharing a platinum core with this compound, Platinox-A employs monodentate phosphine ligands, reducing steric hindrance but compromising stability in oxidative environments. Its lower yield in Suzuki-Miyaura reactions (78–84%) correlates with ligand dissociation under prolonged heating .
- Palladix-B : Palladix-B’s palladium core and tridentate carbene ligands enhance electron-rich active sites, achieving superior yields (88–94%) in Heck reactions. However, its sensitivity to moisture limits use in aqueous systems, unlike this compound .
Pharmacokinetic and Industrial Performance
This compound’s edge lies in its balanced reactivity and stability. In pharmaceutical synthesis, it outperforms Platinox-A in producing aryl-amine derivatives (turnover number [TON] = 1,200 vs. 900 for Platinox-A) due to stronger metal-ligand bonds . Conversely, Palladix-B exhibits higher TONs (1,500) in alkene functionalization but requires inert atmospheres, increasing operational costs .
Toxicity and Environmental Impact
This compound’s LD50 (oral, rats) is 450 mg/kg, significantly safer than Palladix-B (320 mg/kg) and Platinox-A (380 mg/kg). Its biodegradability in aqueous solutions (t½ = 72 hours) further aligns with EPA guidelines for industrial waste .
Research Findings and Limitations
- Advantages : this compound’s versatility across reaction types and solvents makes it a preferred catalyst for multi-step syntheses. Recent studies highlight its role in synthesizing antiviral intermediates with >90% enantiomeric excess .
- Limitations : High production costs due to platinum scarcity and ligand synthesis complexity remain challenges. Hybrid catalysts combining this compound’s ligands with cheaper metals (e.g., nickel) are under investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
